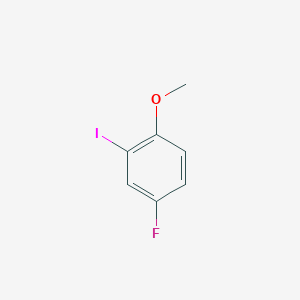

4-Fluoro-2-iodoanisole

Übersicht

Beschreibung

4-Fluoro-2-iodoanisole is an organofluorine compound with the molecular formula C₇H₆FIO. It is a derivative of anisole, where the hydrogen atoms at the 4 and 2 positions on the benzene ring are replaced by fluorine and iodine atoms, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-2-iodoanisole can be synthesized through several methods, with one common approach being the halogen exchange reaction. This involves the reaction of 4-fluoroanisole with iodine monochloride (ICl) in the presence of a catalyst such as copper(I) iodide (CuI). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Another method involves the direct iodination of 4-fluoroanisole using iodine and a strong oxidizing agent such as nitric acid (HNO₃). This reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-iodoanisole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are typically used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are employed.

Major Products

Substitution: Products include various substituted anisoles.

Coupling: Products include biaryl compounds and alkynyl derivatives.

Oxidation and Reduction: Products include quinones and dehalogenated anisoles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-2-iodoanisole serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for regioselective reactions, particularly in C–H functionalization processes.

C–H Functionalization

Recent studies have highlighted the use of this compound in transition metal-catalyzed C–H functionalization. The presence of both fluorine and iodine atoms enhances the reactivity of the aromatic ring, facilitating selective C–H bond activation. For instance, research indicates that this compound can be used effectively in ortho-fluorine-directed C–H functionalization, allowing for the synthesis of polyfluoroaromatic compounds with high yields and selectivity .

Medicinal Chemistry

The incorporation of fluorine and iodine into drug candidates often enhances their pharmacological properties. This compound has been explored for its potential in developing pharmaceuticals targeting various diseases.

Anticancer Agents

Studies have shown that derivatives of this compound exhibit activity against cancer cell lines. For example, compounds synthesized from this precursor have been tested for their efficacy as B-Raf V600E inhibitors, which are crucial in treating melanoma . The structural modifications facilitated by this compound allow for improved binding affinity and selectivity.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in material science, particularly in the development of organic electronic materials.

OLEDs and Semiconductors

Fluorinated compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic properties. The incorporation of this compound into polymeric materials has shown promise in enhancing charge transport properties and stability .

Case Study 1: Synthesis of Anticancer Agents

A recent study synthesized a series of compounds derived from this compound to evaluate their anticancer activity against various cell lines. The results demonstrated significant cytotoxic effects, particularly on breast cancer cells (MCF-7), highlighting the utility of this compound in drug development .

Case Study 2: Development of OLED Materials

Researchers incorporated this compound into a polymer matrix for OLED applications. The resulting material exhibited enhanced light emission efficiency and stability compared to non-fluorinated analogs, indicating its potential for commercial applications in display technologies .

Wirkmechanismus

The mechanism of action of 4-fluoro-2-iodoanisole in various reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoroanisole: Lacks the iodine substituent, making it less reactive in coupling reactions.

2-Iodoanisole: Lacks the fluorine substituent, affecting its electronic properties and reactivity.

4-Chloro-2-iodoanisole: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.

Uniqueness

4-Fluoro-2-iodoanisole is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions and broadens its applicability in organic synthesis and medicinal chemistry .

Biologische Aktivität

4-Fluoro-2-iodoanisole, a compound with the molecular formula CHFIN, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, applications, and relevant research findings.

- Molecular Weight : 237.02 g/mol

- CAS Number : 61272-76-2

- IUPAC Name : 4-fluoro-2-iodoaniline

- Solubility : Not miscible in water

Applications in Biological Research

This compound is primarily used as an intermediate in organic synthesis. Its derivatives have been studied for their herbicidal properties, particularly in relation to plant growth inhibition and stimulation.

Herbicidal Activity

Research has shown that this compound exhibits significant herbicidal activity. In studies involving Arabidopsis thaliana , a model organism for plant biology, the compound was evaluated for its effects on growth. The findings indicated:

- Toxicity Levels : The compound demonstrated toxicity at application rates ranging from 10 to 100 ppm.

- Growth Effects : It affected fresh weight and fruit weight at doses just below toxic levels, indicating its potential as a herbicide .

Case Studies

-

Study on Arabidopsis thaliana :

- Conducted to assess the pre-and post-emergence herbicidal activity.

- Results showed measurable effects on seed germination and subsequent growth phases over a period of approximately 35 days.

- The compound's application led to observable changes in morphology and biomass production.

- Comparative Analysis with Other Compounds :

While specific mechanisms for this compound's biological activity are still under investigation, it is hypothesized that the presence of both fluorine and iodine atoms enhances its interaction with biological targets, potentially affecting metabolic pathways in plants.

Summary Table of Biological Activity

| Compound | Model Organism | Toxicity Level (ppm) | Observed Effects |

|---|---|---|---|

| This compound | Arabidopsis thaliana | 10 - 100 | Fresh weight reduction, altered morphology |

| 2,4,5-Trifluorophenoxyacetic acid | Arabidopsis thaliana | <1 | Significant growth inhibition |

Eigenschaften

IUPAC Name |

4-fluoro-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKSHFBAYIBZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278851 | |

| Record name | 4-Fluoro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3824-22-4 | |

| Record name | 4-Fluoro-2-iodo-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3824-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10332 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003824224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.